molecular formula C14H22N2O2S B497090 N-(3,5-dimethylphenyl)azepane-1-sulfonamide CAS No. 890593-78-9

N-(3,5-dimethylphenyl)azepane-1-sulfonamide

Cat. No. B497090
CAS RN: 890593-78-9
M. Wt: 282.4g/mol
InChI Key: XYUJLGRZTFRYOR-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)azepane-1-sulfonamide” is a chemical compound . It is a sulfonamide derivative .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a library of 1561 compounds has been investigated by both virtual screening and molecular docking methods using falcipain-2 as a target enzyme .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H22N2O2S . The InChI representation of the molecule is InChI=1S/C14H22N2O2S/c1-12-9-13(2)11-14(10-12)15-19(17,18)16-7-5-3-4-6-8-16/h9-11,15H,3-8H2,1-2H3 .

Scientific Research Applications

Pharmacological Developments

Sulfonamides, including structures similar to "N-(3,5-dimethylphenyl)azepane-1-sulfonamide," play a crucial role in various pharmacological applications due to their broad spectrum of biological activities. These compounds have been extensively studied for their potential as carbonic anhydrase inhibitors (CAIs), which are pivotal in the development of antiglaucoma drugs, as well as antitumor, anti-inflammatory, and antimicrobial agents (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018). The azepane moiety, a key feature in these compounds, is noted for its structural diversity and pharmacological significance, offering a template for the discovery of new therapeutic agents across a spectrum of diseases, including cancer, Alzheimer's disease, and microbial infections (Zha et al., 2019).

Environmental Studies

Sulfonamides, due to their extensive use, have also been the focus of environmental studies, particularly concerning their persistence and degradation in ecosystems. Research into the microbial degradation of sulfonamides indicates a growing interest in bioremediation strategies to mitigate their impact on microbial resistance and human health. Advanced studies in microbial cultures capable of degrading sulfonamides highlight the potential for using biodegradation as a cost-effective method for restoring contaminated environments (Deng, Li, & Zhang, 2018).

Analytical and Detection Techniques

The development of analytical methods for sulfonamides, including electrochemical determination, has been a significant area of research. These methods aim to improve the sensitivity and specificity of detecting sulfonamides in environmental samples and food products, addressing the concerns over their residues' impact on human health (Fu et al., 2020). Such techniques are crucial for monitoring and managing the presence of these compounds in various matrices, ensuring safety and compliance with regulatory standards.

Safety and Hazards

The safety and hazards associated with “N-(3,5-dimethylphenyl)azepane-1-sulfonamide” are not explicitly mentioned in the available literature .

Future Directions

The future directions for “N-(3,5-dimethylphenyl)azepane-1-sulfonamide” are not explicitly mentioned in the available literature .

properties

IUPAC Name

N-(3,5-dimethylphenyl)azepane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-12-9-13(2)11-14(10-12)15-19(17,18)16-7-5-3-4-6-8-16/h9-11,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUJLGRZTFRYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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